Technical Guide: D(-)-Octopamine CSA Salt (CAS 1693-64-7)
Technical Guide: D(-)-Octopamine CSA Salt (CAS 1693-64-7)
The following is an in-depth technical guide on D(-)-Octopamine CSA Salt (CAS 1693-64-7) , designed for researchers and drug development professionals.
Executive Summary & Chemical Identity
D(-)-Octopamine CSA salt is the camphorsulfonate salt form of D(-)-octopamine, the biologically active enantiomer of the biogenic amine octopamine. While octopamine is structurally analogous to norepinephrine, the D(-) isomer (configured as R at the chiral center) exhibits significantly higher binding affinity and potency at octopaminergic and adrenergic receptors compared to its L(+) counterpart or the racemate.
The CSA (Camphorsulfonic Acid) counterion is critical in this formulation. Unlike the common hydrochloride (HCl) salt, the CSA salt is often utilized during chiral resolution to isolate the enantiomerically pure D-form or to enhance physicochemical stability and solubility profiles in specific organic media used during synthesis or formulation.
Core Chemical Data
| Property | Specification |
| Chemical Name | D(-)-Octopamine Camphorsulfonate; (R)-(-)-Octopamine CSA salt |
| CAS Number | 1693-64-7 |
| Molecular Formula | |
| Molecular Weight | 385.48 g/mol |
| Stereochemistry | D-isomer (R-configuration); Levorotatory (-) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; less soluble in non-polar organics |
Structural Composition
The salt consists of the protonated D(-)-octopamine cation and the camphorsulfonate anion.
Figure 1: Structural relationship between the bioactive amine and the resolving counterion.
Physiological Mechanism & Pharmacology
D(-)-Octopamine is the functional analogue of norepinephrine in invertebrates and a "trace amine" in vertebrates. Its pharmacological utility relies on its stereospecific interaction with G-protein coupled receptors (GPCRs).
Receptor Selectivity
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Invertebrates: Acts as a primary neurotransmitter/neurohormone binding to OAMB (Octopamine receptor in Mushroom Bodies) and other Oct/Tyr receptors. It regulates "fight-or-flight" responses, aggression, and ovulation.
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Vertebrates: Acts as a trace amine. It binds with low affinity to
-adrenergic receptors but has high potency at TAAR1 (Trace Amine-Associated Receptor 1).
Signal Transduction Pathways
The biological activity is mediated primarily through the
Figure 2: Canonical
Experimental Protocols
Trustworthiness: The following protocols assume the use of CAS 1693-64-7 (CSA salt). The molecular weight correction (385.48 g/mol ) is crucial when calculating molarity, as it is significantly heavier than the free base (~153 g/mol ) or HCl salt (~189 g/mol ).
Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution.
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Weighing: Weigh 3.85 mg of D(-)-Octopamine CSA salt.
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Solvent Choice:
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Preferred: Anhydrous DMSO (Dimethyl sulfoxide) for long-term storage (-20°C).
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Alternative: Deionized water (fresh use only; prone to oxidation).
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Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds until clear.
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Storage: Aliquot into light-protective amber tubes. Store at -20°C. Avoid freeze-thaw cycles.
In Vitro Receptor Binding Workflow
This workflow validates the activity of the D-isomer against a receptor target (e.g., Drosophila OAMB or human Adrenergic
Figure 3: Step-by-step assay workflow emphasizing oxidation prevention.
HPLC Detection Parameters
For quality control or metabolic tracking:
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Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 20 mins.
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Detection: UV at 280 nm (Phenolic ring absorption).
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Note: The CSA counterion may elute separately or be washed out in the void volume depending on pH; focus on the Octopamine peak retention.
Applications in Drug Development
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Chiral Resolution Standards: The CSA salt is often the "gold standard" for confirming enantiomeric purity in synthetic pathways.
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Invertebrate Model Systems: Used as a positive control in Drosophila and C. elegans neurological assays (sleep, aggression, metabolic regulation).
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Adrenergic Selectivity Profiling: Used to define the "trace amine" binding pocket distinct from the classic catecholamine pocket in human drug design.
Safety & Handling (MSDS Highlights)
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Handling: Wear gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
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Storage: Hygroscopic. Keep tightly sealed in a desiccator at -20°C.
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Stability: Sensitive to light and air (oxidation of the phenol group). Solutions typically turn pink/brown upon oxidation.
References
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National Center for Biotechnology Information (PubChem). Octopamine (CID 4581) - Stereochemistry and Pharmacology. Available at: [Link]
- Roeder, T. (1999). Octopamine in invertebrates. Progress in Neurobiology, 59(5), 533-561.
